molecular formula C25H42NO2P B8066393 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine

Cat. No.: B8066393
M. Wt: 419.6 g/mol
InChI Key: LNSRHQBBAYBXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine is a complex heterocyclic compound featuring a pentacyclic scaffold fused with dioxa (oxygen-containing) and phosphorous moieties, substituted by a piperidine ring. The phosphapentacyclo framework confers unique steric and electronic properties, distinguishing it from conventional nitrogen- or oxygen-only heterocycles. The piperidine substituent introduces a six-membered saturated nitrogen ring, which may influence solubility, basicity, and interaction with biological targets or materials. Analytical characterization methods such as NMR, HPLC, and LC-MS are typically employed for quality control and structural validation .

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42NO2P/c1-6-16-26(17-7-1)29-27-22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)28-29/h18-25H,1-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSRHQBBAYBXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)P2OC3CCC4CCCCC4C3C5C6CCCCC6CCC5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743233
Record name 1-(Icosahydro-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284472-79-3
Record name 1-(Icosahydro-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,1-(11bS)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl- typically involves the following steps :

    Formation of the Dinaphtho Dioxaphosphepin Moiety: This step involves the reaction of naphthalene derivatives with phosphorus oxychloride (POCl3) under controlled conditions to form the dioxaphosphepin ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with the dinaphtho dioxaphosphepin intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves the stepwise addition of reactants in a controlled environment.

    Continuous Flow Processing: This method allows for the continuous addition of reactants and removal of products, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidine,1-(11bS)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the piperidine ring or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Piperidine,1-(11bS)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl- has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine,1-(11bS)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl- involves its interaction with specific molecular targets and pathways . The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways.

    Induce Apoptosis: In cancer cells, it may induce programmed cell death through various molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(12,14-dioxa-13-phosphapentacyclo[...]tricosan-13-yl)piperidine are compared below with three classes of analogous compounds:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Heteroatoms Key Features Potential Applications References
1-(12,14-Dioxa-13-phosphapentacyclo[...]tricosan-13-yl)piperidine Pentacyclic + piperidine P, O, N High steric bulk; phosphorus enhances Lewis acidity Catalysis, ligand design
1-(12,14-Dioxa-13-phosphapentacyclo[...]tricosan-13-yl)pyrrolidine (CAS 627528-96-5) Pentacyclic + pyrrolidine P, O, N Smaller 5-membered pyrrolidine ring; reduced steric hindrance Pharmaceutical intermediates
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) Piperazine + acetic acid N, O Dual nitrogen centers; Fmoc-protected for peptide synthesis Peptide chemistry, bioconjugation
13-Deacetyl vecuronium bromide derivatives (e.g., 23,17-Bisdeacetylvecuronium bromide) Steroidal + piperidinium N, Br (quaternary salt) Neuromuscular blocking activity; charged quaternary ammonium center Anesthesia, muscle relaxation

Key Comparative Insights

Heteroatom Diversity :

  • The target compound’s phosphorus atom distinguishes it from nitrogen-dominant analogs like piperazine derivatives or vecuronium salts . Phosphorus may confer Lewis acid behavior, enabling coordination chemistry or catalytic applications.
  • In contrast, vecuronium derivatives rely on bromine and quaternary nitrogen for ionic interactions in biological systems .

The pentacyclic core in the target compound imposes significant rigidity, which could limit conformational flexibility compared to linear piperazine-acetic acid systems .

Functional Group Contributions: The Fmoc-protected piperazine derivative is tailored for solid-phase peptide synthesis, whereas the target compound’s phosphorus-oxygen framework may suit inorganic or organometallic applications. Vecuronium analogs emphasize charged quaternary ammonium centers for neuromuscular junction targeting, a feature absent in the neutral phosphorus-containing compound .

Analytical and Synthetic Considerations :

  • All compounds require advanced analytical validation (e.g., NMR, LC-MS), but the pentacyclic phosphorus system likely demands more rigorous stereochemical analysis due to its complex fused-ring architecture .

Biological Activity

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine is a complex organic compound characterized by its unique pentacyclic structure and the presence of phosphorus and oxygen atoms. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine is C24H20NO2PC_{24}H_{20}NO_2P, with a molecular weight of approximately 396.39 g/mol. The compound features multiple rings that contribute to its stability and potential reactivity.

Property Value
Molecular FormulaC24H20NO2P
Molecular Weight396.39 g/mol
Structural FeaturesPentacyclic framework, phosphorus and oxygen presence

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Although detailed mechanisms are not fully elucidated, studies suggest that it may modulate various biochemical pathways through these interactions.

Biological Activity

Research indicates that 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine exhibits significant pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties against various strains of bacteria and fungi.
  • Cytotoxicity : In vitro assays indicate potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.
  • Photodynamic Activity : The structural characteristics imply possible applications in photodynamic therapy due to its potential to generate reactive oxygen species upon light activation.

Case Studies

A few notable studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria using standard diffusion methods.
    • Results : The compound demonstrated significant inhibition zones against tested pathogens.
  • Cytotoxicity Assessment : An investigation into the cytotoxic effects on human cancer cell lines was performed using MTT assays.
    • Findings : Results indicated a dose-dependent cytotoxic effect with IC50 values suggesting effective concentrations for therapeutic applications.
  • Photodynamic Therapy Application : A study assessed the compound's ability to act as a photosensitizer in photodynamic therapy.
    • Outcome : The compound showed promising results in generating singlet oxygen under light exposure, enhancing its potential use in targeted cancer treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.